

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

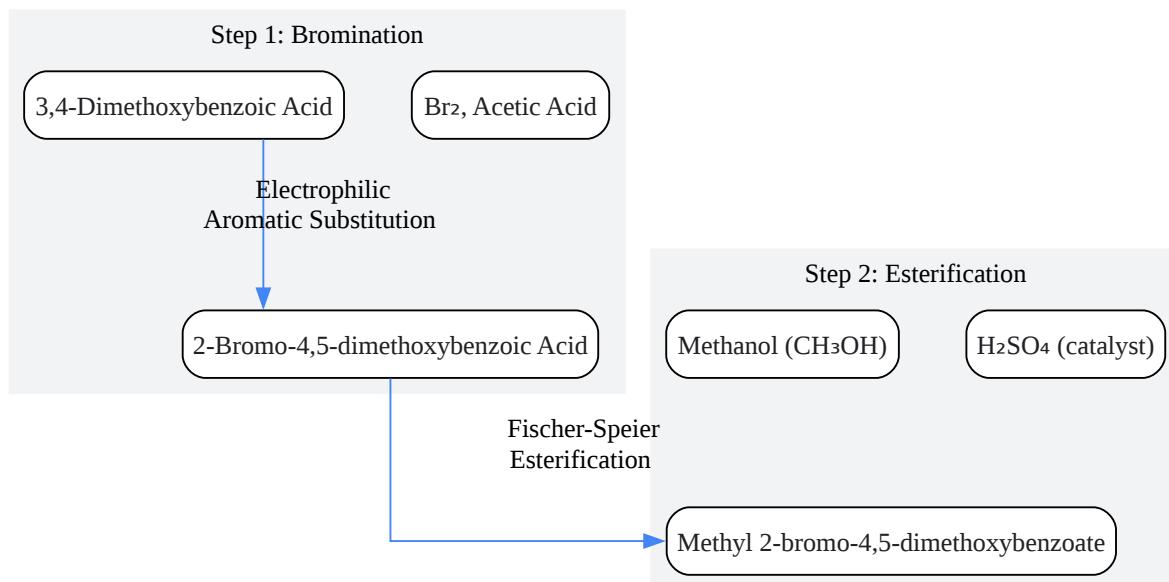
Compound Name: Methyl 2-bromo-4,5-dimethoxybenzoate

Cat. No.: B179742

[Get Quote](#)

Methyl 2-bromo-4,5-dimethoxybenzoate is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of functional groups—a reactive bromine atom, electron-donating methoxy groups, and a methyl ester—makes it a highly valuable scaffold for researchers in medicinal chemistry and materials science. The bromine atom, in particular, provides a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the methoxy and ester groups can be further manipulated or used to modulate the electronic and physical properties of the final product. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Core Physicochemical & Structural Properties


The identity and purity of a starting material are paramount for the success of any synthetic campaign. **Methyl 2-bromo-4,5-dimethoxybenzoate** is a solid at room temperature, and its core properties are summarized below.^[1] The CAS Number, 17667-32-2, is its unique identifier in chemical literature and databases.^{[2][3][4]}

Property	Value	Source
CAS Number	17667-32-2	[2] [3]
Molecular Formula	C ₁₀ H ₁₁ BrO ₄	[1] [5]
Molecular Weight	275.10 g/mol	[1] [5]
Appearance	Solid	[1]
InChI Key	BCUHOZBMHZWCGL-UHFFFAOYSA-N	[1] [3]
SMILES	COC(=O)C1=C(Br)C=C(OC)C(OC)=C1	[1] [3]
MDL Number	MFCD00017182	[1]

Synthesis Pathway: From Precursor to Product

The synthesis of **Methyl 2-bromo-4,5-dimethoxybenzoate** is typically achieved through a multi-step process starting from more readily available precursors. A common and logical route involves the bromination of a dimethoxybenzoic acid derivative followed by esterification. The trustworthiness of this protocol relies on careful control of reaction conditions to ensure high regioselectivity and yield.

A plausible synthetic route begins with 3,4-dimethoxybenzoic acid, which is first brominated to introduce the bromine atom at the 2-position, yielding 2-bromo-4,5-dimethoxybenzoic acid. This intermediate is then esterified to produce the final product. A method for preparing the precursor acid is detailed in patent CN102267894A, which utilizes 3,4-dimethoxytoluene as a starting material.[\[6\]](#) The subsequent esterification is a standard acid-catalyzed reaction.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-bromo-4,5-dimethoxybenzoate**.

Experimental Protocol: Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate

This protocol is a representative procedure synthesized from established chemical principles for bromination and esterification of benzoic acid derivatives.[6][9]

Part A: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

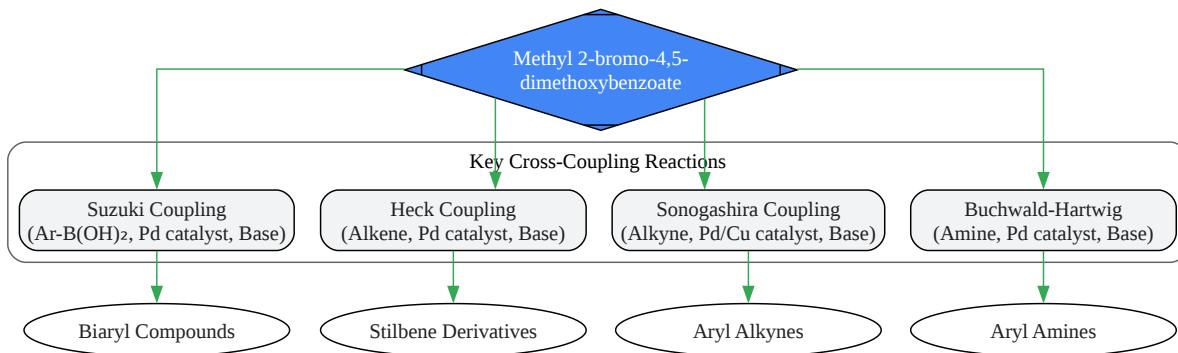
- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzoic acid (18.2 g, 0.1 mol) in glacial acetic acid (100 mL).
- Bromination: While stirring, slowly add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) dropwise at room temperature. The causality here is critical: slow

addition prevents a rapid exotherm and minimizes the formation of polybrominated side products.

- **Reaction Monitoring:** Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is 2-bromo-4,5-dimethoxybenzoic acid.

Part B: Fischer Esterification

- **Reaction Setup:** To the dried 2-bromo-4,5-dimethoxybenzoic acid (26.1 g, 0.1 mol) in a 500 mL round-bottom flask, add methanol (250 mL).
- **Catalysis:** Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) while stirring. The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. The reaction is driven to completion by using a large excess of methanol as the solvent.
- **Workup and Purification:** After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude **Methyl 2-bromo-4,5-dimethoxybenzoate**. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate mixture.


Spectroscopic Validation and Characterization

Structural confirmation is a self-validating pillar of synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of the target molecule. While specific spectra for this exact compound are not widely published, data from closely related isomers and foundational principles allow for accurate prediction.[5][10][11][12]

Technique	Expected Observations
¹ H NMR	~7.3 ppm (s, 1H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~3.9 ppm (s, 3H, OCH ₃), ~3.85 ppm (s, 3H, OCH ₃), ~3.8 ppm (s, 3H, COOCH ₃). The two aromatic protons will appear as singlets due to the substitution pattern.
¹³ C NMR	~165 ppm (C=O, ester), ~150-155 ppm (2C, Ar-C-O), ~115-120 ppm (2C, Ar-C-H), ~110 ppm (Ar-C-Br), ~56 ppm (3C, two OCH ₃ and one COOCH ₃).
IR (Infrared)	~1720-1740 cm ⁻¹ (strong, C=O stretch of the ester), ~1250-1300 cm ⁻¹ (strong, C-O stretch of aryl ether), ~2950-3000 cm ⁻¹ (C-H stretch).
MS (Mass Spec)	A characteristic M/M+2 isotopic pattern with approximately 1:1 intensity, confirming the presence of a single bromine atom. The molecular ion peak [M] ⁺ would be at m/z 274 and the [M+2] ⁺ peak at m/z 276.

Reactivity and Applications in Drug Development

Methyl 2-bromo-4,5-dimethoxybenzoate is a prime example of a versatile pharmaceutical intermediate.^[7] Its utility stems from the reactivity of the aryl bromide, which is amenable to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are cornerstones of modern drug discovery, enabling the rapid assembly of complex molecular libraries.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **Methyl 2-bromo-4,5-dimethoxybenzoate**.

The electron-donating methoxy groups activate the aromatic ring, potentially influencing the efficiency and conditions required for these transformations. Researchers can leverage this compound to synthesize novel derivatives for screening as potential therapeutic agents, targeting a wide range of diseases.

Safety, Handling, and Storage

Authoritative safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for **Methyl 2-bromo-4,5-dimethoxybenzoate** is not readily available, data from structurally similar compounds, such as 2-Bromo-4,5-dimethoxybenzyl alcohol and other brominated aromatics, provide a reliable basis for establishing safe handling procedures.[13][14][15][16]

Core Safety Protocols:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][16]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15]

- Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16] In case of contact, rinse the affected area immediately and thoroughly with water. If irritation persists, seek medical attention.[13][14]
- Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

Methyl 2-bromo-4,5-dimethoxybenzoate (CAS: 17667-32-2) is more than just a chemical; it is an enabling tool for innovation in the pharmaceutical and chemical sciences. Its well-defined structure and predictable reactivity provide a reliable platform for constructing novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling, researchers can confidently integrate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation medicines and materials.

References

- PubChem.
- Chemspace.
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
- IndiaMART.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile.
- The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]
- Beilstein Journals.
- ERIC.
- ResearchGate. $^1\text{H-NMR}$ spectra. (A)
- ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazone)
- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
- MDPI.
- PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 2-bromo-4,5-dimethoxybenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 17667-32-2|Methyl 2-bromo-4,5-dimethoxybenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 2-bromo-4,5-dimethoxybenzoate - C10H11BrO4 | CSSB00009990419 [chem-space.com]
- 4. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 5. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. nbinfo.com [nbinfo.com]
- 8. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]
- 9. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. files.eric.ed.gov [files.eric.ed.gov]

- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179742#methyl-2-bromo-4-5-dimethoxybenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com